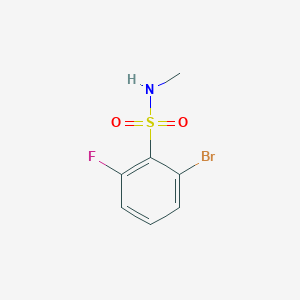

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-fluoro-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFNO2S/c1-10-13(11,12)7-5(8)3-2-4-6(7)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPIRNGDZXRTPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC=C1Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide

Established Synthetic Pathways to 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

Traditional synthetic routes to this compound typically involve the sequential construction of the molecule from readily available precursors. These pathways focus on the controlled introduction of functional groups onto an aromatic core.

The key precursor for the target molecule is often 2-bromo-6-fluoroaniline (B133542). Obtaining this specific substitution pattern requires a regioselective strategy to prevent the formation of unwanted isomers. Direct bromination of o-fluoroaniline is challenging due to the formation of para-brominated byproducts. google.com A more controlled, multi-step approach is therefore employed, starting from o-fluoroaniline.

A representative synthetic strategy involves the following steps google.com:

Protection of the Amino Group: The amino group of o-fluoroaniline is first protected, for instance, by acetylation with acetyl chloride, to form an intermediate N-acetyl-2-fluoroaniline. This step moderates the activating nature of the amino group and directs subsequent reactions.

Blocking the Para Position: To ensure bromination occurs at the desired ortho position, the para position relative to the amino group is temporarily blocked. This can be achieved through a sulfonation reaction.

Regioselective Bromination: The intermediate is then subjected to bromination. With the para position blocked and the ortho position activated by the protected amino group, the bromine atom is selectively introduced at the position ortho to the protected amine and meta to the fluorine atom.

Deprotection/Desulfonation: The blocking sulfonyl group and the amino protecting group are subsequently removed to yield the desired 2-bromo-6-fluoroaniline precursor. google.com This strategic use of protecting and blocking groups is crucial for achieving the correct arrangement of substituents on the benzene (B151609) ring.

Once the 2-bromo-6-fluoroaniline precursor is obtained, the focus shifts to building the sulfonamide functional group.

Formation of the Sulfonyl Chloride: A common and effective method for converting an arylamine to an arylsulfonyl chloride is the Sandmeyer reaction. The 2-bromo-6-fluoroaniline is first treated with a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid to form a diazonium salt. This intermediate is highly reactive and is typically prepared at low temperatures (0–5 °C) to prevent decomposition. The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the introduction of the sulfonyl chloride (-SO₂Cl) moiety, yielding 2-bromo-6-fluorobenzene-1-sulfonyl chloride.

N-Methylation: The final step is the reaction of the 2-bromo-6-fluorobenzene-1-sulfonyl chloride with methylamine (B109427). This is a nucleophilic substitution reaction where the nitrogen atom of methylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction forms the stable sulfur-nitrogen bond of the sulfonamide, producing the final product, this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

| Step | Reaction | Key Reagents | Typical Conditions | Optimization Focus |

|---|---|---|---|---|

| 1 | Amino Protection | o-Fluoroaniline, Acetyl Chloride, Triethylamine | Dichloromethane (DCM), 0-20°C | Control of stoichiometry to prevent di-acetylation; temperature control. |

| 2 | Bromination | N-acetyl-2-fluoroaniline, Brominating Agent (e.g., HBr/H₂O₂) | Aqueous hydrobromic acid, 70-75°C | Choice of brominating agent for selectivity; reaction time and temperature to maximize conversion. |

| 3 | Diazotization/Sulfonylation (Sandmeyer) | 2-Bromo-6-fluoroaniline, NaNO₂, HCl, SO₂, CuCl | Aqueous acid, 0-5°C | Precise temperature control to maintain diazonium salt stability; efficient introduction of SO₂ gas. |

| 4 | N-Methylation | 2-Bromo-6-fluorobenzene-1-sulfonyl chloride, Methylamine, Base | Aprotic solvent (e.g., THF, DCM), Room Temperature | Choice of base and solvent to facilitate reaction and simplify workup; molar ratio of methylamine. |

Novel and Sustainable Approaches for this compound Synthesis

Recent advancements in chemical synthesis have focused on developing more sustainable and efficient methods, which can be applied to the production of complex molecules like this compound.

Green chemistry aims to reduce the environmental impact of chemical processes. For sulfonamide synthesis, these principles can be applied in several ways:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. Research has shown that the final amidation step to form sulfonamides can be performed effectively in water, a benign solvent. rsc.org This approach often involves dynamic pH control to facilitate the reaction between the sulfonyl chloride and the amine, with product isolation simplified to filtration after acidification. rsc.org

Solvent-Free Reactions: Mechanochemistry, which involves conducting reactions in a ball mill without bulk solvents, represents a significant advancement. rsc.org A one-pot, solvent-free process for generating sulfonyl chlorides from disulfides followed by amination has been demonstrated, minimizing waste and energy consumption. rsc.org

Energy Efficiency: Utilizing reaction conditions at ambient temperature and pressure, where possible, reduces energy consumption. Photoredox catalysis, for example, often uses low-energy visible light to drive reactions at room temperature. thieme-connect.com

Transition-metal catalysis and other modern catalytic systems offer powerful alternatives to traditional stoichiometric reagents, often providing higher efficiency and functional group tolerance.

Palladium-Catalyzed Sulfonylation: Instead of the multi-step Sandmeyer sequence, arylsulfonyl chlorides can be prepared via palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This method offers a convergent approach where the aryl and sulfonyl components are coupled late in the synthesis, which can be advantageous for creating diverse analogues.

Synergistic Photoredox and Copper Catalysis: A direct, single-step synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source has been developed. thieme-connect.comacs.org This method uses a combination of a photoredox catalyst and a copper co-catalyst to facilitate the three-component coupling under mild conditions (room temperature, air atmosphere), showing excellent reactivity even with electron-deficient amines. acs.org

Catalytic N-Methylation: The N-methylation of the precursor sulfonamide can also be achieved using catalytic methods. For example, ruthenium or nickel catalysts can be used with greener methylating agents like methanol (B129727), proceeding through a "borrowing hydrogen" mechanism. organic-chemistry.orgresearchgate.net This avoids the use of more hazardous traditional alkylating agents like methyl iodide.

| Transformation | Traditional Method | Novel Catalytic Approach | Advantages of Catalytic Method |

|---|---|---|---|

| Sulfonyl Group Introduction | Sandmeyer reaction from aniline (B41778) (multi-step, stoichiometric reagents) | Pd-catalyzed coupling of an arylboronic acid with a SO₂ source. nih.gov | Milder conditions, broader functional group tolerance, convergent synthesis. |

| Sulfonamide (S-N) Bond Formation | Reaction of sulfonyl chloride with amine. | Synergistic photoredox/copper-catalyzed three-component reaction. acs.org | Direct, single-step process from aryl precursors, amines, and SO₂ source; mild conditions. |

| N-Methylation | Stoichiometric alkylating agents (e.g., methyl iodide). | Ru- or Mn-catalyzed N-alkylation using methanol or other alcohols. organic-chemistry.org | Use of benign alkylating agents, atom economy, reduced waste. |

Derivatization and Functionalization Strategies of this compound

The chemical versatility of this compound allows for a range of derivatization and functionalization reactions. These transformations can be selectively targeted to different parts of the molecule, enabling the synthesis of a diverse array of novel compounds.

Chemical Modifications at the Benzene Ring (e.g., Cross-Coupling Reactions)

The bromine atom at the 2-position of the benzene ring serves as a key handle for various palladium-catalyzed cross-coupling reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in building molecular complexity.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of similar ortho-substituted bromoanilines provides a strong indication of its potential. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully developed for unprotected ortho-bromoanilines, demonstrating compatibility with a variety of boronic esters and tolerance of diverse functional groups. This suggests that this compound would likely undergo similar transformations to introduce a wide range of aryl, heteroaryl, alkyl, and alkenyl substituents at the 2-position.

Heck Reaction: The Mizoroki-Heck reaction allows for the formation of a new carbon-carbon bond between the aryl bromide and an alkene. The presence of fluorine in the molecule can influence the reaction's outcome. Palladium-catalyzed Heck reactions using fluorine-containing agents as cross-coupling partners have been reviewed, highlighting the unique reactivity that fluorinated substrates can exhibit. acs.org Copper-catalyzed intermolecular Heck-type reactions of unactivated alkenes with N-fluoro-sulfonamides have also been reported, demonstrating the feasibility of such couplings involving sulfonamide moieties. nih.gov

Sonogashira Coupling: This cross-coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a new carbon-carbon triple bond. The Sonogashira coupling is a widely used method for the alkynylation of aromatic halides. researchgate.net Studies on the Sonogashira cross-coupling of bromo-fluoro-substituted pyridine (B92270) nuclei demonstrate the successful application of this reaction to substrates containing both bromine and fluorine atoms, suggesting a high probability of success for this compound. mdpi.com

Other Cross-Coupling Reactions: The bromine atom on this compound is also amenable to other important cross-coupling reactions such as the Buchwald-Hartwig amination for the introduction of nitrogen-based nucleophiles, and Stille or Negishi couplings for the introduction of various organotin or organozinc reagents, respectively.

Illustrative Cross-Coupling Reactions of Aryl Bromides

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki-Miyaura | Organoboron Reagent | Pd catalyst, Base | C-C |

| Heck | Alkene | Pd catalyst, Base | C-C |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (alkyne) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst, Ligand, Base | C-N |

| Stille | Organotin Reagent | Pd catalyst | C-C |

Transformations Involving the Sulfonamide Nitrogen

The N-methylsulfonamide group offers opportunities for further functionalization, primarily through reactions at the nitrogen atom.

N-Alkylation and N-Arylation: While the nitrogen atom in this compound is already methylated, further N-alkylation or N-arylation of the parent sulfonamide (prior to methylation) is a common strategy for introducing diverse substituents. Manganese-catalyzed N-alkylation of sulfonamides using alcohols has been reported as an efficient method. Selective N-alkylation of aminobenzenesulfonamides with alcohols catalyzed by a ruthenium complex is also a viable approach.

N-Dealkylation: The removal of the methyl group from the sulfonamide nitrogen can be achieved under specific conditions. Metabolic N-dealkylation is a known biological process for N-alkylamino moieties in drug molecules. nih.govsemanticscholar.org Chemical methods for N-dealkylation of N-alkyl(sulfon)amides have also been developed, often promoted by Brønsted acids. researchgate.net This dealkylation would provide access to the corresponding primary sulfonamide, which can then be further functionalized.

Hydrolysis: The sulfonamide bond is generally stable, but it can be hydrolyzed under acidic or basic conditions. The acid-catalyzed hydrolysis of benzenesulfonamides has been studied, with ortho-alkyl substituents shown to enhance the reaction rate. researchgate.net Alkaline hydrolysis of N,N-disubstituted amides can also be achieved under specific conditions. researchgate.net

Reactivity of Bromine and Fluorine Substituents in this compound

The reactivity of the two halogen substituents on the benzene ring is distinct, allowing for selective transformations.

Reactivity of the Bromine Atom: As discussed in section 2.3.1, the bromine atom is the more reactive of the two halogens in palladium-catalyzed cross-coupling reactions. This is due to the lower C-Br bond strength compared to the C-F bond, making oxidative addition to the palladium catalyst more facile. This selective reactivity allows for the functionalization of the 2-position without affecting the fluorine atom at the 6-position.

Reactivity of the Fluorine Atom: The fluorine atom is generally much less reactive in cross-coupling reactions compared to bromine. The C-F bond is the strongest carbon-halogen bond, making it resistant to cleavage by typical palladium catalysts. However, under specific and more forcing conditions, or with specialized catalyst systems, the C-F bond can be activated for nucleophilic aromatic substitution or certain cross-coupling reactions. The high electronegativity of fluorine also influences the electronic properties of the benzene ring, affecting the regioselectivity and reactivity of other positions.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide. By analyzing the magnetic behavior of atomic nuclei—specifically ¹H, ¹³C, and ¹⁹F—one can map out the molecular framework, confirm the connectivity of atoms, and probe the electronic environment of the substituents.

Proton (¹H) NMR Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum is anticipated to provide key information about the protons in the molecule, namely the three aromatic protons and the three protons of the N-methyl group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine, fluorine, and sulfonamide groups.

The N-methyl group is expected to appear as a singlet, as its protons are not coupled to any neighboring protons. The aromatic region of the spectrum will be more complex, featuring signals for the three protons on the benzene (B151609) ring. The positions of these signals will be shifted downfield due to the deshielding effects of the electronegative substituents.

The coupling patterns (spin-spin splitting) between the aromatic protons, characterized by coupling constants (J) in Hertz (Hz), would reveal their relative positions (ortho, meta, para). For a 2-bromo-6-fluoro arrangement, complex splitting patterns are expected due to both proton-proton and proton-fluorine couplings.

Expected ¹H NMR Data:

Aromatic Protons (3H): Expected to appear in the range of 7.0-8.0 ppm, exhibiting complex multiplet structures due to ortho, meta, and para couplings, as well as coupling to the adjacent ¹⁹F nucleus.

N-Methyl Protons (3H): Expected to be a singlet, likely in the range of 2.5-3.5 ppm.

Interactive Data Table: Predicted ¹H NMR Assignments

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Aromatic CH | 7.0 - 8.0 | Multiplet | The precise shifts and coupling constants would depend on the specific electronic environment created by the substituents. |

| N-CH₃ | 2.5 - 3.5 | Singlet | The absence of adjacent protons leads to a singlet signal. |

Carbon (¹³C) NMR for Skeletal Connectivity and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to the electronic effects of the attached substituents.

The six carbons of the benzene ring will have their resonances in the aromatic region (typically 110-160 ppm). The carbon atoms directly bonded to the bromine (C-Br) and fluorine (C-F) will exhibit characteristic chemical shifts. The C-F bond, in particular, will show a large downfield shift and will appear as a doublet due to one-bond carbon-fluorine coupling. The carbon attached to the sulfonamide group (C-S) will also be influenced by this strongly electron-withdrawing group. The N-methyl carbon will appear as a singlet in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

Aromatic Carbons (6C): Resonances expected between 110-160 ppm. The signals for C-Br, C-F, and C-S will be diagnostic.

N-Methyl Carbon (1C): A singlet expected in the range of 25-40 ppm.

Interactive Data Table: Predicted ¹³C NMR Assignments

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-SO₂NHCH₃ | 135 - 145 | Influenced by the electron-withdrawing sulfonamide group. |

| C-Br | 115 - 125 | The "heavy atom effect" of bromine can lead to a more upfield shift than expected based on electronegativity alone. |

| C-F | 155 - 165 (doublet) | Significantly deshielded and split by the fluorine atom. |

| Aromatic CH | 115 - 135 | The remaining aromatic carbons will have shifts influenced by the cumulative effects of the substituents. |

| N-CH₃ | 25 - 40 | Typical range for a methyl group attached to a nitrogen atom. |

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. wikipedia.org For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom attached to the benzene ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons. The magnitude of these coupling constants can help to confirm the position of the fluorine atom on the aromatic ring. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structure Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. sdsu.edu For this compound, COSY would show correlations between the coupled aromatic protons, helping to establish their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nanalysis.com HSQC would be crucial for definitively assigning the signals of the protonated aromatic carbons and the N-methyl carbon. nanalysis.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Confirmation

High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound, confirming the presence of bromine, fluorine, nitrogen, sulfur, carbon, hydrogen, and oxygen in the correct ratios. The isotopic pattern of the molecular ion peak would also be characteristic, with the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance) resulting in two peaks of almost equal intensity separated by two mass units. A common fragmentation pathway for aromatic sulfonamides involves the loss of sulfur dioxide (SO₂). nih.gov

Mechanistic Study of Fragmentation Pathways of this compound

The fragmentation of this compound under mass spectrometry conditions, particularly with soft ionization techniques like electrospray ionization (ESI), can be predicted to follow pathways characteristic of aromatic sulfonamides. The primary fragmentation events are expected to involve the cleavage of the S-N bond and the C-S bond, as well as the loss of the sulfonyl group.

A key fragmentation pathway for many benzenesulfonamides involves the expulsion of sulfur dioxide (SO₂). This process is often initiated by the cleavage of the aryl-sulfur bond. For this compound, this would lead to the formation of a [M+H - SO₂]⁺ ion. The presence of electron-withdrawing groups, such as the bromine and fluorine atoms on the aromatic ring, can influence the propensity for this fragmentation pathway.

Another significant fragmentation route is the cleavage of the sulfonamide S-N bond. This can lead to the formation of ions corresponding to the benzenesulfonyl moiety and the N-methylamine fragment. The relative abundance of these fragment ions would depend on the proton affinity of the nitrogen atom and the stability of the resulting carbocation.

Furthermore, the presence of the bromine and fluorine atoms introduces the possibility of observing their characteristic isotopic patterns in the mass spectrum, which can aid in the identification of fragments containing these halogens. The fragmentation can also involve rearrangements, which are common in the gas-phase chemistry of sulfonamides.

Table 1: Predicted Major Fragmentation Pathways and Corresponding m/z Values for this compound

| Proposed Fragment | Formula | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | C₇H₈BrFNO₂S⁺ | 271.95 | Protonated molecular ion |

| [M+H - SO₂]⁺ | C₇H₈BrFN⁺ | 207.99 | Loss of sulfur dioxide |

| [C₆H₃BrFS]⁺ | C₆H₃BrFS⁺ | 208.92 | Cleavage of S-N bond |

| [CH₃NH]⁺ | CH₄N⁺ | 30.03 | Cleavage of S-N bond |

| [C₆H₃BrF]⁺ | C₆H₃BrF⁺ | 174.95 | Loss of SO₂NHCH₃ |

Note: The m/z values are calculated based on the most abundant isotopes.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups within a molecule. For this compound, the spectra are expected to be dominated by vibrations associated with the sulfonamide group, the substituted benzene ring, and the halogen-carbon bonds.

The sulfonamide group (-SO₂NH-) gives rise to several characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically strong and appear in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected to be observed in the 940-900 cm⁻¹ range. The N-H stretching vibration of a secondary sulfonamide generally appears as a single band in the 3300-3200 cm⁻¹ region in the solid state due to hydrogen bonding.

The presence of the substituted benzene ring will be evidenced by C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the ring typically appearing in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring will influence the exact positions and intensities of these bands.

The carbon-halogen bonds also have characteristic vibrational frequencies. The C-F stretching vibration is typically strong and found in the 1400-1000 cm⁻¹ range. The C-Br stretching vibration is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ region.

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H | Stretching | 3300-3200 | Medium |

| Aromatic C-H | Stretching | >3000 | Medium to Weak |

| S=O | Asymmetric Stretching | 1370-1330 | Strong |

| S=O | Symmetric Stretching | 1180-1160 | Strong |

| Aromatic C=C | Stretching | 1600-1450 | Medium to Weak |

| C-F | Stretching | 1400-1000 | Strong |

| S-N | Stretching | 940-900 | Medium |

| C-Br | Stretching | 600-500 | Medium to Strong |

X-ray Crystallography for Solid-State Structure and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly documented, the general structural features of benzenesulfonamides can be used to predict its solid-state behavior.

The crystal packing of sulfonamides is often dominated by hydrogen bonding. In the case of this compound, the N-H group of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens are strong hydrogen bond acceptors. This typically leads to the formation of hydrogen-bonded chains or dimers. For instance, N-H···O=S hydrogen bonds are a common and robust supramolecular synthon in the crystal structures of sulfonamides. nih.gov

In many substituted benzenesulfonamides, the S-N bond is oriented perpendicular or nearly perpendicular to the plane of the benzene ring. The presence of ortho-substituents, such as the bromine and fluorine atoms in this compound, can introduce steric hindrance that influences the preferred conformation. These ortho-substituents may cause a twisting of the sulfonamide group out of the plane of the aromatic ring to minimize steric repulsion. The conformation adopted in the crystalline state will be the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions.

Mechanistic Studies and Reactivity Profiles of 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide

Reactivity of the Sulfonamide Group in 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide

The N-methylsulfonamide group (-SO₂NHCH₃) is a key determinant of the molecule's chemical properties. Its reactivity is centered around the nitrogen atom and the acidic proton attached to it.

The nitrogen atom in the N-methylsulfonamide group possesses a lone pair of electrons, which can impart nucleophilic character. However, the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-) significantly diminishes the electron density on the nitrogen atom. This delocalization of the lone pair into the sulfonyl group reduces the nitrogen's nucleophilicity, making it a relatively weak nucleophile.

Alkylation of the sulfonamide nitrogen can occur under basic conditions, where a strong base deprotonates the nitrogen to form a more nucleophilic sulfonamidate anion. This anion can then react with electrophiles, such as alkyl halides, in an N-alkylation reaction.

Conversely, the sulfonamide nitrogen is generally not considered electrophilic due to the presence of the lone pair and the lack of a suitable leaving group directly attached to it.

The proton on the nitrogen atom of the N-methylsulfonamide group is acidic. The electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base (sulfonamidate anion) formed upon deprotonation, thereby increasing the acidity of the N-H bond. For comparison, the pKa of the parent N-methylbenzenesulfonamide is approximately 11.43. chemicalbook.com The presence of the electronegative bromine and fluorine atoms on the benzene (B151609) ring in this compound is expected to further increase the acidity of the sulfonamide proton through their inductive electron-withdrawing effects.

The basicity of the sulfonamide nitrogen is very low due to the delocalization of its lone pair of electrons into the sulfonyl group. Protonation of the nitrogen is generally not a favorable process under normal acidic conditions.

Table 1: Acidity of N-Methylbenzenesulfonamide

| Compound | pKa |

|---|---|

| N-Methylbenzenesulfonamide | ~11.43 chemicalbook.com |

Note: The pKa for this compound is expected to be lower (more acidic) than this value due to the inductive effects of the halogen substituents.

Influence of Halogen Substituents (Bromine and Fluorine) on Reaction Pathways

The bromine and fluorine atoms at the ortho positions to the sulfonamide group have a profound impact on the reactivity of the aromatic ring. Their influence is a combination of inductive and resonance effects, which in turn affect electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions.

In electrophilic aromatic substitution (EAS) reactions, both bromine and fluorine are deactivating groups due to their strong electron-withdrawing inductive effects (-I effect). wikipedia.org This means that the benzene ring of this compound is less reactive towards electrophiles than benzene itself. However, they are also ortho, para-directing because of their ability to donate electron density to the ring through resonance (+R effect), which stabilizes the cationic intermediate (arenium ion) formed during the reaction. wikipedia.org

In this specific molecule, the bromine and fluorine are ortho to the sulfonamide group. The sulfonamide group itself is a deactivating, meta-directing group. Therefore, there is a complex interplay of directing effects. The strong deactivating nature of all three substituents makes electrophilic aromatic substitution on this ring challenging. If a reaction were to occur, the position of substitution would be determined by the combined directing influences of all three groups, as well as steric hindrance. The positions meta to the sulfonamide group are para to the fluorine and bromine atoms. However, the positions ortho to the halogens are also meta to the sulfonamide. The regiochemical outcome would likely be a mixture of products, with the precise distribution depending on the specific electrophile and reaction conditions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | Ortho, Para |

| -SO₂NHCH₃ | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating | Meta |

Nucleophilic aromatic substitution (SNAr) reactions are facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The sulfonamide group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. The bromine and fluorine atoms also contribute to this activation through their inductive effects.

For an SNAr reaction to occur, there must be a good leaving group on the ring. Both bromine and fluorine can act as leaving groups. In many cases, fluoride (B91410) is a better leaving group than bromide in SNAr reactions, despite the stronger C-F bond, because the rate-determining step is often the initial nucleophilic attack, which is favored by the high electronegativity of fluorine. nih.gov A nucleophile could potentially displace either the bromine or the fluorine atom. The position of attack would be influenced by the ability of the electron-withdrawing groups to stabilize the intermediate Meisenheimer complex.

The carbon-bromine bond in this compound is a reactive site for metal-catalyzed cross-coupling reactions. The C-F bond is generally less reactive in these transformations.

Suzuki-Miyaura Coupling: The bromine atom can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle of the Suzuki-Miyaura reaction. nih.gov This allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent. The presence of the ortho-fluoro and ortho-sulfonamide groups could introduce steric hindrance that might affect the reaction rate, potentially requiring specific ligands and reaction conditions to achieve high yields.

Heck Reaction: Similarly, the C-Br bond can participate in the Heck reaction, which couples the aryl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The regioselectivity and stereoselectivity of the Heck reaction would be influenced by the electronic and steric environment of the aryl halide.

Table 3: Reactivity of Halogen Substituents in Common Cross-Coupling Reactions

| Reaction | Reactive Site | General Reactivity Trend |

|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | C-I > C-Br > C-Cl >> C-F |

| Heck Reaction | C-Br | C-I > C-Br > C-Cl >> C-F |

Kinetic and Thermodynamic Aspects of Transformations Involving this compound

Currently, there are no published studies that specifically detail the kinetic and thermodynamic parameters for reactions involving this compound. To understand its potential reactivity, one can consider the general principles governing the behavior of arenesulfonyl halides and sulfonamides. For instance, the rate of nucleophilic substitution at the sulfur atom is influenced by the nature of the leaving group (bromide, in a precursor like 2-bromo-6-fluorobenzenesulfonyl chloride) and the electronic properties of the aromatic ring.

The presence of a bromine atom and a fluorine atom ortho to the sulfonyl group is expected to have a significant electronic and steric impact. The electron-withdrawing nature of these halogens would increase the electrophilicity of the sulfonyl sulfur, likely accelerating nucleophilic attack. However, their steric bulk could hinder the approach of a nucleophile, thereby decreasing the reaction rate. A quantitative understanding of these competing effects would require dedicated kinetic studies, which have not yet been reported.

Table 1: Postulated Influences of Substituents on the Reactivity of this compound

| Substituent | Position | Electronic Effect | Steric Effect | Postulated Impact on Nucleophilic Substitution at Sulfur |

|---|---|---|---|---|

| Bromine | ortho (C2) | Inductively withdrawing, weakly deactivating | Moderate steric hindrance | Increased electrophilicity of sulfur, potential for steric impediment |

| Fluorine | ortho (C6) | Strongly inductively withdrawing, weakly deactivating | Minimal steric hindrance | Significantly increased electrophilicity of sulfur |

Reaction Mechanisms and Intermediates in Complex Syntheses

Detailed mechanistic pathways and the characterization of intermediates in complex syntheses starting from or incorporating this compound are not available in the peer-reviewed literature. However, based on the reactivity of similar sulfonamides, several reaction mechanisms can be postulated.

For instance, in palladium-catalyzed cross-coupling reactions, the carbon-bromine bond would be the likely site of oxidative addition to a palladium(0) complex. This would form an arylpalladium(II) intermediate, which could then undergo further reactions such as reductive elimination with a suitable coupling partner. The ortho-fluorine and the N-methylsulfonamide group would likely remain intact under many standard cross-coupling conditions and could serve to modulate the reactivity and solubility of the intermediates.

In the context of nucleophilic aromatic substitution (SNAr), the bromine atom could potentially be displaced by a strong nucleophile, although the presence of the deactivating sulfonamide group might necessitate harsh reaction conditions. The formation of a Meisenheimer complex as a key intermediate would be expected in such a transformation.

Solvent Effects on the Reactivity and Selectivity of this compound

While there are no specific studies on solvent effects for this compound, general principles of physical organic chemistry can provide some insight. The choice of solvent can profoundly influence the rates and outcomes of reactions involving sulfonamides.

For reactions that proceed through ionic intermediates, such as those involving the formation of a sulfonyl cation or a negatively charged transition state, polar protic solvents (e.g., water, alcohols) would be expected to stabilize these species through hydrogen bonding and dipole-dipole interactions, thereby accelerating the reaction. csbsju.edu Conversely, polar aprotic solvents (e.g., DMSO, DMF) are known to be effective in dissolving ionic reagents and can enhance the nucleophilicity of anions, which could be beneficial for substitution reactions. libretexts.org

In SN2-type reactions at the sulfonyl sulfur, the transition state is typically less charged than the reactants. In such cases, a less polar solvent might be favored. The selectivity of reactions, for example, between competing nucleophilic attack at the carbon-bromine bond versus the sulfonyl group, could also be tuned by the choice of solvent, which can differentially solvate the transition states for the competing pathways.

Table 2: Predicted General Solvent Effects on Potential Reactions of this compound

| Reaction Type | Expected Intermediate/Transition State | Favorable Solvent Type | Rationale |

|---|---|---|---|

| SN1-like solvolysis of a precursor sulfonyl halide | Sulfonyl cation intermediate | Polar Protic | Stabilization of the cationic intermediate and the leaving group through solvation. nih.gov |

| SN2 nucleophilic substitution at sulfur | Charged nucleophile, developing charge separation in the transition state | Polar Aprotic | Enhances the reactivity of anionic nucleophiles by minimizing solvation of the nucleophile. libretexts.org |

| Palladium-catalyzed cross-coupling | Organometallic intermediates | Aprotic (polar or nonpolar depending on catalyst and ligands) | Solvent choice impacts catalyst solubility, stability, and the rates of oxidative addition and reductive elimination. |

Computational Chemistry and Theoretical Studies of 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Properties

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. idosr.orgnorthwestern.edu Methods like Density Functional Theory (DFT) have become essential for accurately predicting molecular structures, energies, and electronic properties. idosr.orgresearchgate.net

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. arxiv.org By using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), the geometry of 2-bromo-6-fluoro-N-methylbenzene-1-sulfonamide can be optimized to find its most stable, lowest-energy conformation. mdpi.comnih.gov This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.

The optimization would likely reveal a distorted tetrahedral geometry around the sulfur atom and a non-planar arrangement between the aromatic ring and the sulfonamide group. mdpi.com The presence of bulky bromine and electronegative fluorine atoms ortho to the sulfonamide group would cause steric hindrance, influencing the orientation of the sulfonamide moiety relative to the benzene (B151609) ring.

Hypothetical Optimized Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-Br | 1.91 Å |

| C-F | 1.35 Å | |

| C-S | 1.78 Å | |

| S=O | 1.45 Å | |

| S-N | 1.65 Å | |

| Bond Angles | C-S-N | 107.5° |

| O-S-O | 120.0° | |

| C-C-Br | 121.0° | |

| C-C-F | 119.5° | |

| Dihedral Angle | C-C-S-N | 85.0° |

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijaers.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. ijaers.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ijaers.com

For this compound, the electron-withdrawing nature of the bromo, fluoro, and sulfonamide substituents is expected to lower the energy of both the HOMO and LUMO. A smaller HOMO-LUMO gap suggests higher reactivity. ijaers.com FMO analysis would identify the specific atoms where the HOMO and LUMO are localized, pinpointing the likely sites for nucleophilic and electrophilic attack.

Illustrative Frontier Molecular Orbital Properties

| Property | Predicted Energy (eV) | Implication |

| HOMO Energy | -7.2 eV | Region of the molecule most likely to donate electrons (nucleophilic). |

| LUMO Energy | -1.5 eV | Region of the molecule most likely to accept electrons (electrophilic). |

| Energy Gap (ΔE) | 5.7 eV | Indicator of chemical reactivity and kinetic stability. |

An Electrostatic Potential (ESP) surface maps the charge distribution across a molecule, providing a visual guide to its reactive sites. mdpi.com Regions with negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions with positive potential (blue) are electron-poor and prone to nucleophilic attack.

In this compound, the ESP map would be expected to show:

High negative potential around the two oxygen atoms of the sulfonyl group and the fluorine atom, due to their high electronegativity. These are prime sites for interacting with electrophiles or forming hydrogen bonds.

Positive potential near the hydrogen atoms of the N-methyl group.

A region of positive potential, known as a σ-hole, along the C-Br bond axis, making the bromine atom a potential halogen bond donor. researchgate.netresearchgate.net

Predicted Electrostatic Potential Regions

| Molecular Region | Predicted ESP | Chemical Characteristic |

| Sulfonyl Oxygen Atoms | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| Fluorine Atom | Negative (Red) | Nucleophilic / Hydrogen Bond Acceptor |

| N-Methyl Hydrogens | Positive (Blue) | Electrophilic |

| Bromine Atom (σ-hole) | Positive (Blue) | Halogen Bond Donor |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While QM calculations provide a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. peerj.com By simulating the movements of atoms according to the laws of classical mechanics, MD can explore the conformational landscape, flexibility, and interactions of this compound in a simulated environment, such as in a solvent. nih.govpeerj.com

Key areas of flexibility in this molecule include the rotation around the C-S and S-N single bonds. umich.edu An MD simulation would track the dihedral angles associated with these bonds to identify the most stable and frequently occurring conformations (rotamers) and the energy barriers for interconversion between them. umich.edu This analysis is critical for understanding how the molecule's shape might adapt when interacting with other molecules, such as a protein binding site. nih.govresearchgate.net

Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms. nih.gov By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate the high-energy transition states that connect them, and calculate the activation energies that govern the reaction rate. mdpi.commdpi.com

Hypothetical Energy Profile for a Nucleophilic Substitution Reaction

| Species | Relative Free Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +18.5 | Energy barrier to forming the intermediate |

| Intermediate | +5.2 | Meisenheimer complex |

| Transition State 2 | +12.0 | Energy barrier to loss of leaving group |

| Products | -10.3 | Final substituted compound |

Structure-Based Molecular Interaction Studies (e.g., Ligand-Protein Docking for theoretical binding modes)

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a macromolecule, typically a protein. mdpi.comnih.gov This method is central to structure-based drug design. acs.org Given that the sulfonamide functional group is a key pharmacophore in many drugs, including inhibitors of the enzyme carbonic anhydrase, docking studies can provide valuable hypotheses about the binding mode of this compound. acs.orgnih.gov

A docking simulation would place the molecule into the active site of a target protein (e.g., carbonic anhydrase II) and evaluate different binding poses. The results would predict the binding affinity (scoring function) and detail the specific intermolecular interactions, such as:

Coordination of the sulfonamide nitrogen and oxygen atoms with the catalytic zinc ion in the enzyme's active site. acs.org

Hydrogen bonds between the sulfonamide group and amino acid residues.

Hydrophobic or van der Waals interactions between the bromo-fluorophenyl ring and nonpolar residues. nih.gov

Potential halogen bonding between the bromine atom and an electron-donating residue. nih.gov

These theoretical binding modes provide a structural basis for understanding the molecule's potential biological activity and can guide the design of more potent analogues. nih.govacs.org

Illustrative Docking Results with a Hypothetical Protein Target

| Parameter | Predicted Value/Interaction |

| Binding Energy | -8.5 kcal/mol |

| Interacting Residues | His94, His96, His119, Thr199, Thr200 |

| Interaction Types | Zinc Coordination (via sulfonamide) |

| Hydrogen Bond with Thr199 (via sulfonyl oxygen) | |

| Hydrophobic interaction with Val121 | |

| Halogen Bond with backbone carbonyl of Leu198 |

Analysis of Hydrogen Bonding and Hydrophobic Interactions with Model Targets

The interaction of a small molecule like this compound with a biological target is a multifaceted process governed by a variety of non-covalent forces. Among these, hydrogen bonds and hydrophobic interactions are paramount in determining the specificity and stability of the ligand-receptor complex.

The sulfonamide moiety (-SO₂NH-) is a key functional group with a rich potential for hydrogen bonding. The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the two oxygen atoms are potent hydrogen bond acceptors. The N-methyl group, in this specific compound, replaces one of the hydrogen atoms on the nitrogen, which slightly alters its hydrogen bonding capacity compared to a primary sulfonamide. Nevertheless, the remaining N-H group is still capable of donating a hydrogen bond to a suitable acceptor on a protein target, such as the backbone carbonyl oxygen of an amino acid residue.

The aromatic ring of this compound, substituted with bromine and fluorine atoms, is the primary contributor to hydrophobic interactions. This planar phenyl ring can engage in favorable van der Waals interactions with nonpolar amino acid side chains, such as leucine, isoleucine, and valine, within a hydrophobic pocket of a protein. The presence of the halogen atoms, particularly the bulky bromine, can further enhance these interactions through halogen bonding, a specific type of non-covalent interaction that is gaining increasing recognition in drug design.

To illustrate these potential interactions, a hypothetical model of this compound docked into a generic active site is presented below. This model highlights the key residues that could be involved in forming stabilizing interactions.

| Interaction Type | Functional Group of Ligand | Potential Interacting Residue (Model Target) | Estimated Distance (Å) |

| Hydrogen Bond (Donor) | Sulfonamide N-H | Aspartate (side chain carbonyl) | 2.8 - 3.2 |

| Hydrogen Bond (Acceptor) | Sulfonamide O=S=O | Arginine (side chain N-H) | 2.9 - 3.3 |

| Hydrophobic Interaction | Phenyl Ring | Leucine, Valine, Isoleucine | 3.5 - 4.5 |

| Halogen Bond | Bromine | Serine (backbone carbonyl oxygen) | 3.0 - 3.5 |

This interactive table presents a theoretical model of potential interactions and distances.

Prediction of Binding Affinities and Pharmacophore Modeling (based on structural features)

Building upon the analysis of intermolecular forces, computational tools can be employed to predict the binding affinity of this compound to various protein targets. Methods such as molecular docking and free energy calculations can provide a quantitative estimate of the binding strength, often expressed as the binding free energy (ΔG) or the inhibition constant (Ki). While these predictions are theoretical, they are instrumental in prioritizing compounds for experimental testing. The binding affinity is influenced by the sum of all favorable interactions minus the entropic cost of binding.

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. Based on the structural features of this compound, a hypothetical pharmacophore model can be constructed. This model would typically include:

One Hydrogen Bond Donor: Corresponding to the sulfonamide N-H group.

Two Hydrogen Bond Acceptors: Representing the two oxygen atoms of the sulfonamide group.

One Aromatic/Hydrophobic Region: Defined by the bromo-fluoro-substituted phenyl ring.

This pharmacophore can then be used as a 3D query to screen large virtual libraries of chemical compounds to identify other molecules that share these key features and are therefore also likely to bind to the same target.

Below is a table summarizing the key features of a hypothetical pharmacophore model for this compound.

| Pharmacophore Feature | Corresponding Functional Group | Vector/Location |

| Hydrogen Bond Donor | N-H of sulfonamide | Directional vector from N-H |

| Hydrogen Bond Acceptor 1 | Oxygen 1 of SO₂ | Point in space near the oxygen |

| Hydrogen Bond Acceptor 2 | Oxygen 2 of SO₂ | Point in space near the oxygen |

| Aromatic/Hydrophobic | Centroid of the phenyl ring | Sphere encompassing the ring |

This interactive table outlines the components of a theoretical pharmacophore model.

It is crucial to emphasize that the computational and theoretical studies presented here are predictive in nature and are based on the known properties of similar chemical structures. Experimental validation through techniques such as X-ray crystallography and biophysical binding assays would be necessary to confirm these theoretical findings.

Applications and Material Science Perspectives of 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide and Its Derivatives

2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide as a Core Synthetic Building Block

The strategic placement of reactive and modulating functional groups on the aromatic ring of this compound positions it as a valuable intermediate in organic synthesis. Its utility stems from the ability to selectively modify different parts of the molecule to construct more complex chemical structures.

The structure of this compound is inherently designed to serve as a scaffold. The bromine atom acts as a key reactive site, particularly for carbon-carbon bond-forming reactions. It can readily participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. nih.gov These reactions allow for the introduction of a wide range of alkyl, aryl, or alkynyl groups at the bromine-substituted position.

The fluorine atom and the N-methylsulfonamide group significantly influence the electronic properties of the benzene (B151609) ring. Fluorine, being highly electronegative, acts as an electron-withdrawing group, which can affect the reactivity of the aromatic ring and the properties of the final molecule. ossila.com The sulfonamide moiety is a well-known pharmacophore and can also direct reactions to specific positions on the ring. nih.govmdpi.com The synthesis of this compound can be envisioned through a multi-step process starting from readily available materials like o-fluoroaniline, which undergoes protection, sulfonylation, bromination, and deprotection steps to yield related precursors like 2-bromo-6-fluoroaniline (B133542). google.com

Below is a table summarizing the potential synthetic transformations involving this building block.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Functional Group Involved | Potential Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Bromine | Formation of biaryl compounds |

| Sonogashira Coupling | Bromine | Introduction of alkynyl groups |

| Buchwald-Hartwig Amination | Bromine | Formation of C-N bonds |

| Nucleophilic Aromatic Substitution | Fluorine (under harsh conditions) | Substitution with nucleophiles |

The compound serves as an excellent precursor for synthesizing advanced heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. The ortho-positioning of the bromine and sulfonamide groups facilitates intramolecular cyclization reactions to form fused ring systems.

For example, through an intramolecular coupling reaction, it is conceivable to construct benzothiadiazine derivatives. Such heterocyclic sulfonamides, or "sultams," are known to exhibit a wide range of biological activities and are important in medicinal chemistry. mdpi.com The synthesis of bicyclic heterocycles like indazoles has been demonstrated using related ortho-halogenated aromatic aldehydes, suggesting that this compound could be adapted for similar synthetic strategies. ossila.com The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting heterocyclic compounds. nih.gov

Development of Functional Materials Incorporating this compound

While specific research on incorporating this compound into functional materials is not extensively documented, its molecular structure suggests significant potential in this area.

Aromatic compounds containing halogen atoms are often utilized as monomers in polycondensation reactions. The bromine atom on this compound could allow it to be used as a monomer in reactions like Suzuki polycondensation to create novel aromatic polymers. The incorporation of the fluoro and sulfonamide groups into the polymer backbone would be expected to impart specific properties, such as enhanced thermal stability, flame retardancy, and modified solubility and electronic characteristics. Fluorinated building blocks are generally sought after in polymer chemistry for creating materials with unique physical and chemical properties. ossila.comamericanelements.com

The functional groups on this compound make it a prime candidate for crystal engineering and the construction of supramolecular assemblies. These assemblies are ordered structures formed through non-covalent interactions. The sulfonamide group is a robust hydrogen-bond donor (N-H) and acceptor (S=O), capable of forming predictable and strong intermolecular connections.

Furthermore, the bromine atom can participate in halogen bonding, a directional interaction between a halogen and a Lewis base. researchgate.net The fluorine atom can also engage in weaker hydrogen bonds and other dipole-dipole interactions. The interplay of these various non-covalent forces (hydrogen bonding, halogen bonding, and π–π stacking) can be used to guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional networks. researchgate.netdoi.orgresearchgate.net The crystal structure of related bromo- and fluoro-containing sulfonamide compounds confirms their ability to form complex, ordered solid-state architectures through such interactions. doi.orgresearchgate.net

Table 2: Potential Non-Covalent Interactions for Supramolecular Assembly

| Functional Group | Type of Interaction | Potential Role in Assembly |

|---|---|---|

| Sulfonamide (N-H) | Hydrogen Bond Donor | Directing intermolecular connectivity |

| Sulfonamide (S=O) | Hydrogen Bond Acceptor | Creating robust hydrogen-bonded networks |

| Bromine Atom | Halogen Bond Donor | Forming directional halogen bonds |

| Fluorine Atom | Weak Hydrogen Bond Acceptor | Fine-tuning crystal packing |

Analytical Chemistry Applications of this compound

Currently, there is limited specific information available in the scientific literature regarding the direct application of this compound in analytical chemistry. However, related fluorinated compounds have been utilized as NMR probes for determining the enantiopurity of chiral molecules. ossila.com Given its defined structure, it could potentially serve as a reference standard in chromatographic or spectroscopic analysis for the identification and quantification of its derivatives.

Method Development for Detection and Quantification in Research Samples (e.g., chromatography)

A comprehensive review of scientific literature indicates that specific, validated analytical methods for the routine detection and quantification of this compound in research samples have not been extensively published. This is common for specialized chemical intermediates, where analytical procedures are often developed for in-house quality control and may be considered proprietary.

However, based on the analysis of the broader class of sulfonamide compounds, standard chromatographic techniques would be the primary choice for method development. slideshare.netresearchgate.netgrupobiomaster.com High-Performance Liquid Chromatography (HPLC), likely with ultraviolet (UV) detection, and Gas Chromatography (GC) coupled with a mass spectrometry (MS) detector are the principal techniques suitable for the separation and quantification of such halogenated aromatic sulfonamides.

For instance, HPLC methods are widely used for the quantitative analysis of various sulfonamide residues in diverse matrices. researchgate.net Similarly, Capillary Electrophoresis (CE) coupled with tandem mass spectrometry (CE-MS/MS) has been successfully applied for the precise and accurate analysis of sulfonamide antibiotics in veterinary formulations. grupobiomaster.com While these methods have not been specifically validated for this compound, they provide a foundational framework for developing a suitable analytical protocol.

The table below outlines a potential, representative HPLC method for the analysis of this compound, based on common parameters used for similar aromatic sulfonamides.

Table 1: Representative HPLC Parameters for Analysis

| Parameter | Specification |

|---|---|

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength determined by the compound's absorbance maximum (typically 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Quantification | External standard calibration curve |

Use as a Standard or Reagent in Chemical Analysis

Based on available chemical and scientific databases, this compound is not widely documented as a certified reference standard or a specialized reagent for chemical analysis. Its primary role in the scientific and commercial sphere appears to be as a synthetic intermediate or a building block in the synthesis of more complex molecules.

Chemical suppliers list this compound for research and development purposes, which aligns with its use in synthetic chemistry rather than as a calibrated analytical standard. chemsrc.combldpharm.comsigmaaldrich.com The preparation of analytical standards typically requires rigorous purification and certification processes to establish traceability and uncertainty, for which there is no public record for this specific compound. Therefore, laboratories requiring quantitative analysis would likely need to prepare their own internal standards and validate their methods accordingly.

Future Directions and Emerging Research Avenues for 2 Bromo 6 Fluoro N Methylbenzene 1 Sulfonamide

Exploration of Photophysical and Optoelectronic Properties

The unique combination of bromine and fluorine atoms on the benzene (B151609) ring of 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide suggests that it may possess interesting photophysical and optoelectronic properties. Halogenation is a known strategy for tuning the electronic characteristics of organic molecules. The electron-withdrawing nature of the fluorine atom and the heavy-atom effect of bromine can influence intramolecular charge transfer, fluorescence, phosphorescence, and other light-emitting behaviors.

Future research should focus on a systematic investigation of these properties. Key research questions would include determining the compound's absorption and emission spectra, quantum yields, and excited-state lifetimes. Such studies could reveal its potential for application in organic light-emitting diodes (OLEDs), sensors, or as a fluorescent probe in biological imaging.

Table 1: Potential Photophysical and Optoelectronic Properties for Investigation

| Property | Research Goal | Potential Application |

|---|---|---|

| Absorption/Emission Spectra | Determine the wavelengths of light the compound absorbs and emits. | Development of new dyes, sensors. |

| Quantum Yield | Quantify the efficiency of light emission after absorption. | High-efficiency materials for OLEDs. |

| Excited-State Lifetime | Measure the duration of the excited state. | Understanding of photochemical stability and energy transfer. |

| Solvatochromism | Study changes in optical properties in different solvents. | Chemical sensors for polarity. |

| Thermochromism | Investigate changes in color with temperature. | Temperature-sensitive materials. |

Integration into Catalytic Systems and Methodologies

The structural motifs within this compound make it an intriguing candidate for use in catalytic systems. The sulfonamide group, with its nitrogen and oxygen atoms, can act as a coordinating ligand for various metal centers. Furthermore, the bromo- and fluoro-substituents can be exploited in cross-coupling reactions to either modify the ligand structure or to anchor the molecule to a catalytic support.

A significant research avenue involves designing and synthesizing novel ligands derived from this compound for transition-metal catalysis. The electronic properties of the aromatic ring, modulated by the halogens, could influence the catalytic activity and selectivity of the metal center. For instance, derivatives could be explored as ligands in reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental in organic synthesis.

Table 2: Potential Roles in Catalytic Systems

| Catalytic Role | Description | Example Reaction |

|---|---|---|

| Ligand Precursor | The compound serves as a starting material for more complex ligands. | Synthesis of bidentate or pincer ligands for cross-coupling. |

| Organocatalyst | The sulfonamide group could participate in hydrogen bonding to activate substrates. | Asymmetric aldol (B89426) or Michael additions. |

| Catalyst Support | The aromatic ring can be functionalized to attach the molecule to a solid support. | Heterogeneous catalysis for easier catalyst recovery. |

Advancements in Automated Synthesis and High-Throughput Screening of Derivatives

The sulfonamide scaffold is a cornerstone in medicinal chemistry, and the ability to rapidly synthesize and screen libraries of derivatives is crucial for drug discovery. nih.gov Future research on this compound and its analogues would greatly benefit from advancements in automated synthesis and high-throughput screening (HTS).

Automated flow-through processes have been successfully developed for the production of secondary sulfonamide libraries, offering high purity and good yields without extensive purification. acs.orgacs.org Applying such technologies to this specific compound would enable the rapid generation of a diverse set of derivatives by varying the substituents. HTS technologies, which utilize robotics and miniaturized assays, can then be employed to screen these vast libraries against various biological targets, such as enzymes or cellular pathways, to identify promising lead compounds efficiently. azolifesciences.comewadirect.comaxxam.it

Table 3: Workflow for Automated Synthesis and High-Throughput Screening

| Step | Technology | Objective |

|---|---|---|

| 1. Library Design | Computational Chemistry | In silico design of derivatives with diverse properties. |

| 2. Automated Synthesis | Flow Chemistry Reactors | Rapid, parallel synthesis of the designed compound library. acs.org |

| 3. Compound Purification | Automated Chromatography | High-throughput purification of synthesized molecules. |

| 4. Assay Miniaturization | Microplate Technologies | Preparation of assays in 384- or 1536-well formats. nih.gov |

| 5. High-Throughput Screening | Robotic Liquid Handlers | Screening the library against biological targets (e.g., enzymes, cells). axxam.it |

| 6. Data Analysis | Informatics Software | Identification of "hits" with desired biological activity. |

Challenges and Opportunities in the Scalable Production and Application of this compound

While the compound holds promise, its transition from laboratory-scale synthesis to industrial application faces several challenges. A key hurdle is the development of a cost-effective and scalable synthetic route. The synthesis of the precursor, 2-bromo-6-fluoroaniline (B133542), can be problematic, with some routes suffering from low yields or requiring expensive and hazardous reagents. google.com Challenges in the synthesis of functionalized sulfonamides can include the need for purification and the potential for side-product formation. acs.org

However, these challenges present significant opportunities for innovation in chemical synthesis. The development of novel catalytic methods for C-H activation or halogenation could provide more direct and efficient routes to the core structure. nih.govorganic-chemistry.org Furthermore, adapting the synthesis to continuous flow manufacturing could improve safety, consistency, and yield, thereby reducing production costs and facilitating larger-scale applications. acs.org The opportunity lies in creating a green, efficient, and economically viable process that avoids hazardous intermediates and minimizes waste.

| Manufacturing Process | Batch processing can be inefficient and difficult to control. | Transitioning to continuous flow manufacturing for better control and efficiency. acs.org |

Interdisciplinary Research Potential Involving this compound

The multifaceted nature of the this compound structure opens doors for extensive interdisciplinary research. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs. researchgate.netresearchgate.net

Medicinal Chemistry: The presence of both fluorine and bromine could lead to unique pharmacological profiles. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity. nih.gov Derivatives of this compound could be investigated as inhibitors of enzymes like carbonic anhydrases, which are targets for various diseases, or as novel antimicrobial agents. nih.govresearchgate.netnih.gov

Agrochemistry: Similar sulfonamide structures have been explored for their herbicidal properties. Research could focus on developing new pesticides by modifying the substituents on the benzene ring.

Materials Science: Beyond optoelectronics, the compound could serve as a monomer for the synthesis of specialty polymers. The presence of halogens could impart properties such as flame retardancy or high refractive index to the resulting materials.

Chemical Biology: Fluorinated and brominated probes are valuable tools in chemical biology. The compound could be developed into a molecular probe to study biological systems, for example, by incorporating a reporter tag via substitution of the bromine atom.

Table 5: Potential Interdisciplinary Research Areas

| Field | Research Focus | Example Application |

|---|---|---|

| Medicinal Chemistry | Design of novel enzyme inhibitors or receptor modulators. | New anticancer or antibacterial agents. researchgate.netmdpi.com |

| Agrochemistry | Development of new herbicides or fungicides. | Crop protection agents. |

| Materials Science | Synthesis of functional polymers or organic electronic materials. | Flame-retardant plastics, components for OLEDs. |

| Chemical Biology | Creation of molecular probes for biological imaging or target identification. | Probes to study enzyme activity in living cells. |

| Environmental Chemistry | Studying the environmental fate and degradation pathways. | Assessing the persistence and impact of derivatives in ecosystems. |

Q & A

Q. What are the optimized synthetic routes for 2-Bromo-6-fluoro-N-methylbenzene-1-sulfonamide, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

Sulfonylation : React 2-bromo-6-fluorobenzenesulfonyl chloride (CAS 771-67-5) with methylamine under inert conditions. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity. Purity can be verified via HPLC (C18 column, acetonitrile/water 60:40, UV detection at 254 nm) .

Q. How should researchers characterize this compound spectroscopically?

Methodological Answer:

- NMR : Use -NMR (DMSO-) to confirm substitution patterns. Key signals:

- Aromatic protons: δ 7.3–7.8 ppm (split due to Br/F para effects).

- N–CH: δ 2.9–3.1 ppm (singlet) .

- Mass Spectrometry : ESI-MS in positive mode should show [M+H] at m/z 282.9 (calculated for CHBrFNOS) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311++G(d,p) level. Analyze frontier molecular orbitals (FMOs) to identify electrophilic sites. The LUMO is localized on the sulfonyl group, suggesting susceptibility to nucleophilic attack at sulfur .

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate reactivity in DMF vs. THF. Higher yields are predicted in polar aprotic solvents due to stabilization of transition states .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation from DCM/hexane. Refinement with SHELXL-2018 will confirm bond angles (e.g., S–N bond length: ~1.63 Å) and dihedral angles between aromatic and sulfonamide planes .

- Discrepancy Resolution : If NMR signals conflict with predicted structures (e.g., unexpected splitting), cross-validate with IR (S=O stretches at 1150–1350 cm) and X-ray data .

Q. What strategies mitigate contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Curves : Perform triplicate assays (e.g., enzyme inhibition using trypsin) with concentrations from 1 nM–100 µM. Normalize data to controls to address variability .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) to compare IC values reported in conflicting studies .

Q. How can researchers design derivatives to enhance metabolic stability?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Replace the bromo group with electron-withdrawing substituents (e.g., –CF) to reduce oxidative metabolism. Use Hammett σ values to predict effects .

- In Silico Screening : Perform molecular docking (AutoDock Vina) with cytochrome P450 3A4 to identify metabolically vulnerable sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.